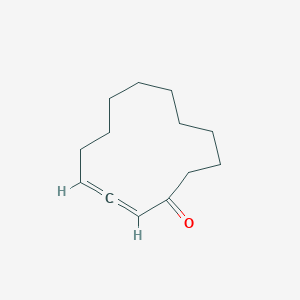

Cyclotrideca-2,3-dien-1-one

Description

Allenic ketones, such as buta-2,3-dien-1-one derivatives, are versatile intermediates in organic synthesis due to their conjugated cumulene system, which enables diverse cyclization and annulation reactions. These compounds are pivotal in constructing functionalized carbo- and heterocycles, with applications ranging from pharmaceuticals to materials science .

Key examples from the evidence include:

- 1-Phenylbuta-2,3-dien-1-one: A model substrate for Fe(III)-catalyzed bicyclic reactions, yielding products like 1-(1-methyl-1H-indol-3-yl)-1-phenyl-1,2-dihydrocyclobuta[a]naphthalen-4-ol (90% yield) .

- 1-(4-Methoxyphenyl)buta-2,3-dien-1-one: Synthesized via Grignard reactions for dihydro compound formation (17% yield) .

- 3-Cyclohexene-1-carboxaldehyde: A cyclic aldehyde used in industrial and laboratory applications .

Properties

CAS No. |

62156-41-6 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

InChI |

InChI=1S/C13H20O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h7,11H,1-6,8,10,12H2 |

InChI Key |

MKABCEWUVRENIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC=C=CC(=O)CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclotrideca-2,3-dien-1-one can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction, where dienes and dienophiles react to form the desired ring structure. For instance, the Diels-Alder reaction is often employed, where a diene reacts with a dienophile under specific conditions to form the cycloaddition product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in these reactions include electron-attracting and electron-donating groups to facilitate the cycloaddition process .

Chemical Reactions Analysis

Types of Reactions: Cyclotrideca-2,3-dien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The double bonds in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogens, acids, and bases are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Cyclotrideca-2,3-dien-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the study of cycloaddition reactions.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: this compound is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Cyclotrideca-2,3-dien-1-one involves its interaction with molecular targets through its conjugated double bonds and ketone group. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

Comparative Analysis of Allenic Ketones and Analogous Compounds

Table 1: Key Data for Allenic Ketones and Cyclic Compounds

Key Observations:

Reaction Efficiency : FeCl₃-catalyzed annulations (e.g., 90% yield for bicyclic products) outperform Grignard-based methods (12–17% yields) due to milder conditions and superior catalytic activity .

Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) lower yields compared to unsubstituted phenyl groups, likely due to steric or electronic hindrance .

Physical States : Allenic ketones often exist as oils (e.g., hexa-4,5-dien-3-one), whereas bicyclic products crystallize as solids (e.g., FeCl₃-derived product) .

Functional and Application Comparisons

- Cyclopentenyl Ketones : Synthesized via [3 + 2] annulations of allenic ketones, these compounds are critical in natural product synthesis. Their preparation under mild conditions (e.g., phosphine catalysis) contrasts with harsher methods for larger rings .

- Cyclohexene Derivatives : 3-Cyclohexene-1-carboxaldehyde lacks the cumulene reactivity of allenic ketones but is valued for industrial scalability and stability .

- Alkynyl Furan Synthesis : Gold-catalyzed reactions of allenic ketones (e.g., hexa-4,5-dien-3-one) enable regioselective furan formation, highlighting their versatility in heterocycle synthesis .

Research Findings and Implications

- Catalyst Selection : Transition-metal catalysts (FeCl₃, AuCl) enhance regioselectivity and efficiency in allenic ketone reactions compared to stoichiometric reagents .

- Limitations : Low yields in Grignard-based syntheses (e.g., 12% for 1-cyclohexylbuta-2,3-dien-1-one) suggest a need for optimized protocols .

- Future Directions : Expanding substrate scope (e.g., cyclohexenyl vs. phenyl groups) and exploring biocatalytic routes could address current synthetic challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.